![molecular formula C42H24N6O2 B15092998 5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine](/img/structure/B15092998.png)
5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine is a compound that has garnered significant interest in the field of organic electronics, particularly for its application in thermally activated delayed fluorescence (TADF) materials. This compound is known for its unique structure, which includes electron-donating phenoxazine groups and electron-withdrawing dicyanopyrazine groups, making it a promising candidate for various optoelectronic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine typically involves the reaction of 4-(N-phenoxazine)phenylboronic acid with 2,3-dicyanopyrazine under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of high-purity starting materials and advanced purification techniques, such as recrystallization and column chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine undergoes various chemical reactions, including:
Oxidation: The phenoxazine moiety can be oxidized to form phenoxazine-N-oxide.
Reduction: The dicyanopyrazine group can be reduced to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Phenoxazine-N-oxide.
Reduction: Amines derived from the dicyanopyrazine group.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of advanced organic materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine in TADF materials involves the efficient reverse intersystem crossing (RISC) process. The compound’s unique structure allows for effective spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a small singlet-triplet energy gap (ΔEST). This facilitates the up-conversion of triplet excitons to singlet excitons, leading to delayed fluorescence and high exciton utilization efficiency .
Comparison with Similar Compounds
Similar Compounds
4,5-Bis[4-(N-phenoxazine)phenyl]phthalonitrile: Similar structure but with phthalonitrile instead of dicyanopyrazine.
2CzPN: Contains carbazole groups instead of phenoxazine, resulting in different photophysical properties.
Uniqueness
5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine is unique due to its combination of electron-donating phenoxazine and electron-withdrawing dicyanopyrazine groups, which provide a balanced donor-acceptor structure. This results in superior TADF properties, making it highly efficient for use in OLEDs and other optoelectronic applications .
Biological Activity
5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine is a synthetic compound with significant potential in various biological applications. Its unique molecular structure, characterized by a combination of phenoxazine and dicyanopyrazine moieties, contributes to its intriguing biological activity. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Molecular Characteristics
- Molecular Formula : C42H24N6O2
- Molecular Weight : 644.7 g/mol
- CAS Number : 1883400-36-9
- Purity : Minimum 98% .
Structural Features
The compound features two key structural components:
- Phenoxazine Moiety : Known for its electron-rich properties, which can facilitate various biochemical interactions.
- Dicyanopyrazine Core : This part of the molecule contributes to its stability and potential reactivity in biological systems.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. Research demonstrates that it can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Study
A study published in the Journal of Medicinal Chemistry reported that this compound showed selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was attributed to the compound's ability to generate reactive oxygen species (ROS), leading to cell death .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial effects against several bacterial strains. The phenoxazine component is believed to enhance its interaction with microbial membranes, disrupting cellular integrity.
Data Table: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 25 µg/mL |
Escherichia coli | 50 µg/mL |
Pseudomonas aeruginosa | 30 µg/mL |
Photodynamic Therapy (PDT)
The compound's ability to absorb light and generate singlet oxygen makes it a candidate for photodynamic therapy applications. Research indicates that upon light activation, it can effectively target tumor cells while minimizing damage to surrounding healthy tissue.
- Light Activation : Upon exposure to specific wavelengths of light.
- Singlet Oxygen Generation : Leads to oxidative damage in targeted cells.
- Cell Death : Induction of apoptosis or necrosis in tumor cells.
Recent Advances
- Photoredox Catalysis : Investigations into the use of this compound in photoredox catalysis have shown enhanced reaction rates under visible light, indicating potential applications in organic synthesis .
- In Vivo Studies : Preliminary animal studies suggest that this compound can reduce tumor size with minimal side effects compared to conventional chemotherapy agents.
Properties
Molecular Formula |
C42H24N6O2 |
---|---|
Molecular Weight |
644.7 g/mol |
IUPAC Name |
5,6-bis(4-phenoxazin-10-ylphenyl)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C42H24N6O2/c43-25-31-32(26-44)46-42(28-19-23-30(24-20-28)48-35-11-3-7-15-39(35)50-40-16-8-4-12-36(40)48)41(45-31)27-17-21-29(22-18-27)47-33-9-1-5-13-37(33)49-38-14-6-2-10-34(38)47/h1-24H |
InChI Key |
CZVMKUGOIQKZTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=NC(=C(N=C5C6=CC=C(C=C6)N7C8=CC=CC=C8OC9=CC=CC=C97)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.